molecular formula C6H12OS B14487706 (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol CAS No. 64646-18-0

(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol

Cat. No.: B14487706
CAS No.: 64646-18-0
M. Wt: 132.23 g/mol
InChI Key: ODISGWSTAOGQJM-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a sulfanylmethyl group and a hydroxyl group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,3-dihalocyclopentane, followed by the introduction of the sulfanylmethyl group and the hydroxyl group. The reaction conditions typically involve the use of a base, such as sodium hydride, and a thiol reagent, such as thiomethanol, to introduce the sulfanylmethyl group. The hydroxyl group can be introduced through hydrolysis or oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydroxyl group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cyclopentane derivatives

    Substitution: Halogenated cyclopentane derivatives

Scientific Research Applications

(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The sulfanylmethyl group and hydroxyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-(sulfanylmethyl)cyclopentan-1-ol: The enantiomer of (1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol with different stereochemistry.

    3-(sulfanylmethyl)cyclopentan-1-one: A related compound with a ketone group instead of a hydroxyl group.

    3-(sulfanylmethyl)cyclopentane-1-thiol: A related compound with a thiol group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and combination of functional groups The (1S,3S) configuration imparts distinct chemical and biological properties compared to its enantiomers and related compounds

Properties

CAS No.

64646-18-0

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

(1S,3S)-3-(sulfanylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C6H12OS/c7-6-2-1-5(3-6)4-8/h5-8H,1-4H2/t5-,6-/m0/s1

InChI Key

ODISGWSTAOGQJM-WDSKDSINSA-N

Isomeric SMILES

C1C[C@@H](C[C@H]1CS)O

Canonical SMILES

C1CC(CC1CS)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.